Myrtillin, chemically known as delphinidin 3-O-glucoside, is an anthocyanin pigment responsible for the vibrant blue and purple hues observed in various fruits and vegetables. [, , , , , , ] It is primarily found in bilberries (Vaccinium myrtillus), a European blueberry species. [, , ] Myrtillin exhibits antioxidant properties, suggesting its potential to combat oxidative damage. [] It belongs to the anthocyanin class of flavonoids, known for their diverse biological activities. [, , ]
Scientific research on myrtillin focuses on its potential health benefits, particularly its antioxidant, anti-inflammatory, and potential anti-diabetic properties. [, , , , ]
While the provided papers predominantly focus on myrtillin extraction and applications, one paper mentions the hemisynthesis of myrtillin-vescalagin hybrid pigments. [] This process involved condensing myrtillin with vescalagin, resulting in two distinct hybrid pigments: 1-deoxyvescalagin-(1β→8)-myrtillin (major) and 1-deoxyvescalagin-(1β→6)-myrtillin (minor). [] This suggests a potential avenue for synthesizing novel myrtillin derivatives with modified properties.
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